molecular formula C20H19FN4O3 B3004704 (E)-1-(4-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942001-96-9

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B3004704
CAS RN: 942001-96-9
M. Wt: 382.395
InChI Key: JELXQSIWVNTGKL-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.395. The purity is usually 95%.
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Scientific Research Applications

Novel Anticancer Agents

A notable application of the compound is in the development of novel anticancer agents. A study focused on designing and synthesizing α-aminophosphonate derivatives containing a 2-oxoquinoline structure, highlighting the potential of such compounds in cancer treatment. The synthesized compounds demonstrated moderate to high levels of antitumor activities against various cancer cell lines, including A549, HeLa, MCF-7, and U2OS. The pharmacological screening indicated that many compounds exhibited more potent inhibitory activities compared to 5-fluorouracil, a commonly used chemotherapeutic agent. Further, the compound diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate showed significant effects in arresting HeLa cells in S and G2 stages and induced apoptosis, confirmed through various cellular and molecular assays (Fang et al., 2016).

Antibacterial Activities

Another research avenue explores the antibacterial properties of quinolones containing heterocyclic substituents. A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were prepared, showing that oxazole substituents with a 2-methyl group exhibited the greatest in vitro potency. These compounds demonstrated greater antibacterial activity against Gram-positive organisms than Gram-negative ones, highlighting the potential of quinazoline derivatives in developing new antibacterial agents (Cooper et al., 1990).

Synthesis of Fluorine-Containing Compounds

Research on the reaction of oxides of internal perfluoroolefins with urea yielded novel fluorine-containing N-heterocyclic compounds, such as 1,5-bis(perfluoroalkyl)tetraazabicyclo[3.3.0]octane-3,7-diones and 2-amino-5-fluoro-4,5-bis(perfluoroalkyl)-4,5-dihydrooxazol-4-ols. These findings open pathways for synthesizing fluorine-containing compounds with potential applications in various fields, including pharmaceuticals and materials science (Saloutina et al., 2009).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-oxo-3-(oxolan-2-ylmethyl)quinazolin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-13-7-9-14(10-8-13)22-19(26)24-18-16-5-1-2-6-17(16)23-20(27)25(18)12-15-4-3-11-28-15/h1-2,5-10,15H,3-4,11-12H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELHQXDTVDBHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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